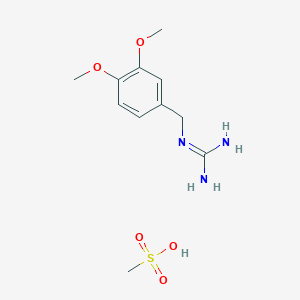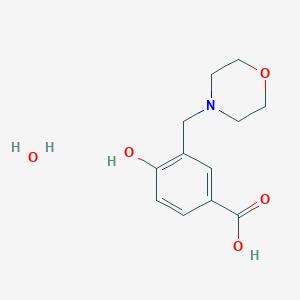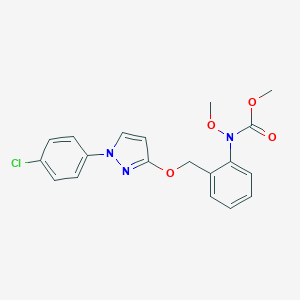
吡虫啉
描述
吡嘧菌酯是一种合成杀菌剂,属于嘧菌酯类化学物质。它是一种醌外抑制剂 (QoI),广泛用于农业以保护农作物免受各种真菌病害。 吡嘧菌酯通过抑制真菌的线粒体呼吸作用起作用,有效地阻止它们的生长和增殖 .
科学研究应用
吡嘧菌酯在科学研究中有着广泛的应用,包括:
作用机制
吡嘧菌酯通过抑制真菌的线粒体呼吸作用发挥作用。它专门针对细胞色素 b 复合物 III 的 Qo 位点,阻断电子传递并破坏三磷酸腺苷 (ATP) 的合成。 这种抑制导致真菌细胞死亡 .
生化分析
Biochemical Properties
Pyraclostrobin interacts with various enzymes and proteins, primarily through its role as a mitochondrial respiration inhibitor . It acts by blocking electron transfer within the respiratory chain, which disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Cellular Effects
Pyraclostrobin has been observed to have significant effects on various types of cells and cellular processes . For instance, it has been found to induce oxidative stress and alter gene expression related to stress and ATP-binding cassette (ABC) transporters in Tetrahymena thermophila . It also inhibits the growth of this organism in a concentration- or time-dependent manner .
Molecular Mechanism
At the molecular level, Pyraclostrobin exerts its effects through its interaction with biomolecules and its ability to inhibit or activate enzymes . It is a quinone outside inhibitor (QoI)-type fungicide, and among the QoIs, it lies within the strobilurin chemical class . It is not attributable to Cytb gene alterations, suggesting the presence of other resistance mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyraclostrobin have been observed to change over time . For example, in studies involving Tetrahymena thermophila, the glutathione (GSH) content was found to increase at 24 h and 48 h of exposure and decrease at 96 h .
Dosage Effects in Animal Models
The effects of Pyraclostrobin vary with different dosages in animal models . For instance, a subchronic mouse study found that the lowest-observed-adverse-effect level (LOAEL) after Pyraclostrobin was added to chow was 30-40 mg/kg/day .
Metabolic Pathways
Pyraclostrobin is involved in several metabolic pathways . It is metabolized through three main pathways primarily involving alterations to the three major portions of the Pyraclostrobin molecule .
Transport and Distribution
Pyraclostrobin is transported and distributed within cells and tissues
准备方法
合成路线和反应条件
吡嘧菌酯可以通过多种方法合成。一种常见的方法涉及在受控条件下,将甲基 N-(2-((1-(4-氯苯基)-1H-吡唑-3-基)氧甲基)苯基)-N-甲氧基氨基甲酸酯与适当的试剂反应。 合成通常涉及酯化、环化和氯化等步骤 .
工业生产方法
在工业环境中,吡嘧菌酯通常使用先进的技术生产,例如原位聚合。例如,可以使用脲醛树脂作为壁材制备吡嘧菌酯纳米胶囊。 该过程涉及使用乳化剂和溶剂来获得所需的物理化学性质 .
化学反应分析
反应类型
吡嘧菌酯会发生各种化学反应,包括:
氧化: 吡嘧菌酯在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变吡嘧菌酯中的官能团,改变其化学性质。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)和各种催化剂。 反应条件,如温度、压力和pH值,被仔细控制以获得所需的结果 .
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,吡嘧菌酯的氧化会导致羟基化衍生物的形成,而还原会导致脱氯产物的形成 .
相似化合物的比较
吡嘧菌酯是嘧菌酯类杀菌剂家族的一部分,其中包括以下化合物:
- 嘧菌酯
- 甲氧基丙烯酸酯
- 嘧菌酯
- 氟嘧菌酯
- 稻瘟菌酯
- 二甲嘧菌酯
- 三氟嘧菌酯
与这些类似化合物相比,吡嘧菌酯以其高功效和针对各种真菌病原体的广谱活性而闻名。 其独特的化学结构和作用方式使其成为现代农业中宝贵的工具 .
属性
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRSNVGNWUDEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032638 | |
| Record name | Pyraclostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light beige solid; [Merck Index] | |
| Record name | Pyraclostrobin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 1.9 mg/L at 20 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.95X10-10 mm Hg at 20 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or light beige crystalline solid | |
CAS No. |
175013-18-0 | |
| Record name | Pyraclostrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclostrobin [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
63.7 to 65.2 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)



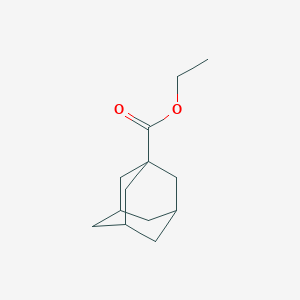
![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
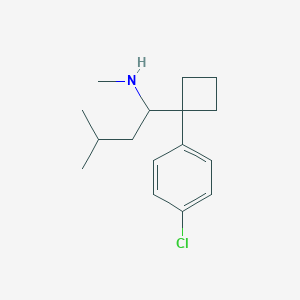
![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)

